(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of similar compounds is often carried out using techniques such as FT-IR, 1H NMR, 13C NMR, and single crystal XRD studies . Computational analysis, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO), are also used .Chemical Reactions Analysis
The analysis of chemical reactions often involves the use of machine learning-based models to classify enzymatic reactions . These models can predict enzyme commission (EC) numbers associated with reactions, which is essential for understanding and manipulating enzyme functions, biocatalytic processes, and biosynthetic planning .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by various factors. For example, water stress levels can lead to changes in primary and secondary metabolites, essential oil contents, and physical properties .Scientific Research Applications
Application in Pharmacology
- Summary of the Application : This compound has been used in the study of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
- Methods of Application : The study used nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 as in vitro models. The [3H]uridine uptake study was conducted to understand the inhibitory effects of the compound .
- Results or Outcomes : The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .
Application in Organic Chemistry
- Summary of the Application : This compound is an intermediate of terazosin hydrochloride .
- Methods of Application : It has been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives .
- Results or Outcomes : These derivatives have been studied as inhibitors of leukotriene biosynthesis in human neutrophils .
Application in Tyrosinase Inhibition
- Summary of the Application : This compound has been used in the development of inhibitors of tyrosinase (TYR), a therapeutic strategy for the treatment of hyperpigmentation disorders in humans .
- Methods of Application : The study involved the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
- Results or Outcomes : The study resulted in the discovery of the competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26 (IC50=0.18 μM) that proved to be 100-fold more active than the reference compound kojic acid (IC50=17.76 μM) .
Application in Chemical Synthesis
- Summary of the Application : This compound is not intended for human or veterinary use but is available for research use.
- Methods of Application : While specific methods of application are not detailed, the compound’s availability suggests it may be used in various chemical synthesis processes.
- Results or Outcomes : The outcomes of these processes would depend on the specific research goals and experimental conditions.
Application in Structure-Activity Relationship Studies
- Summary of the Application : This compound has been used in structure-activity relationship studies of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters .
- Methods of Application : The study involved screening a series of FPMINT analogues using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 as in vitro models .
- Results or Outcomes : The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .
Application in Antimelanogenic Effects
- Summary of the Application : This compound has been used in the development of competitive tyrosinase inhibitors with antimelanogenic effects .
- Methods of Application : The study involved the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
- Results or Outcomes : The study resulted in the discovery of a competitive inhibitor that proved to be 100-fold more active than the reference compound kojic acid .
Safety And Hazards
properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVDUOMEQCIOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone |
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